4-Bromo-1-ethoxy-2-ethylbenzene
Overview
Description
4-Bromo-1-ethoxy-2-ethylbenzene is a useful research compound. Its molecular formula is C10H13BrO and its molecular weight is 229.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Brominated Flame Retardants and Environmental Impact
Brominated flame retardants (BFRs), including compounds structurally related to 4-Bromo-1-ethoxy-2-ethylbenzene, have been extensively studied for their occurrence in indoor air, dust, consumer goods, and food due to their potential risks. The research highlights the need for more studies on their occurrence, environmental fate, and toxicity. Significant knowledge gaps exist for many BFRs, underscoring the necessity for comprehensive monitoring programs and optimized analytical methods. High concentrations of certain BFRs in various environments raise concerns about their potential leaching and environmental impact (Zuiderveen, Slootweg, & de Boer, 2020).
Analytical and Synthetic Applications
The synthesis of brominated biphenyls, compounds related to this compound, has been a focus of research due to their utility in various chemical processes. A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals, has been developed to address the limitations of previous methods. This advancement highlights the importance of this compound and related compounds in facilitating efficient and cost-effective chemical syntheses (Qiu, Gu, Zhang, & Xu, 2009).
Environmental Considerations and Bioremediation
The degradation of monoaromatic pollutants, such as ethylbenzene, a close relative of this compound, in groundwater through bioremediation processes, has been reviewed. This research underscores the effectiveness and potential of in situ bioremediation techniques in mitigating the environmental impact of such compounds. The focus on aerobic and anaerobic conditions for BTEX (benzene, toluene, ethylbenzene, and xylene) removal from groundwater further illustrates the broader implications of managing compounds related to this compound in environmental settings (Farhadian, Vachelard, Duchez, & Larroche, 2008).
Mechanism of Action
Target of Action
The primary target of 4-Bromo-1-ethoxy-2-ethylbenzene is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
The mode of action of this compound involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile, resulting in a substituted benzene ring .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to changes in the physical and chemical properties of the original compound, potentially altering its reactivity, polarity, and other characteristics.
Safety and Hazards
Properties
IUPAC Name |
4-bromo-1-ethoxy-2-ethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-3-8-7-9(11)5-6-10(8)12-4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBPYBOOXFYKJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595780 | |
Record name | 4-Bromo-1-ethoxy-2-ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749932-54-5 | |
Record name | 4-Bromo-1-ethoxy-2-ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.